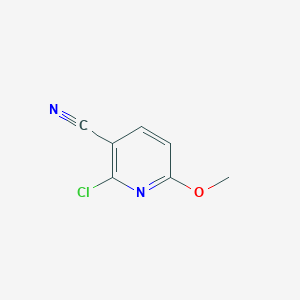

2-Chloro-6-methoxypyridine-3-carbonitrile

Description

Significance of Pyridine-3-carbonitrile (B1148548) Scaffolds in Organic Synthesis

Pyridine-3-carbonitrile scaffolds are of paramount importance in organic synthesis due to their prevalence in medicinally relevant molecules. The cyano group at the 3-position is a versatile functional handle that can be transformed into a variety of other groups, such as amides, carboxylic acids, and amines, which are common pharmacophores. Furthermore, the pyridine (B92270) nitrogen imparts a degree of polarity and potential for hydrogen bonding, which can be crucial for biological activity.

The presence of a halogen, such as chlorine, at the 2-position, as seen in the title compound, provides a reactive site for nucleophilic aromatic substitution and cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Context of Electron-Deficient Nitrogen Heterocycles in Synthetic Methodologies

Nitrogen heterocycles, such as pyridine, are generally considered electron-deficient, a characteristic that is further enhanced by the presence of electron-withdrawing groups like the chloro and cyano substituents in 2-Chloro-6-methoxypyridine-3-carbonitrile. This electron deficiency makes the pyridine ring susceptible to nucleophilic attack, a key feature exploited in many synthetic strategies.

Overview of Structural Features and their Influence on Chemical Research

The specific arrangement of substituents in this compound dictates its chemical behavior and research utility. The chlorine atom at the 2-position is highly activated towards nucleophilic displacement due to the electron-withdrawing effects of the adjacent ring nitrogen and the cyano group at the 3-position. The methoxy (B1213986) group at the 6-position can direct metallation reactions and influence the orientation of incoming electrophiles.

The nitrile group is not only a precursor to other functional groups but also contributes to the electron-deficient nature of the ring and can participate in cycloaddition reactions. The combination of these features makes this compound a valuable intermediate for the synthesis of polysubstituted pyridines, which are often challenging to prepare through other methods.

Detailed Research Findings

While specific research exclusively focused on this compound is emerging, its chemical properties can be inferred from studies on analogous compounds. The table below summarizes the key physical and chemical properties of the closely related compound, 2-Chloro-6-methylpyridine-3-carbonitrile, providing a reasonable approximation for the title compound.

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClN2 |

| Molecular Weight | 152.58 g/mol |

| IUPAC Name | 2-chloro-6-methylpyridine-3-carbonitrile |

| CAS Number | 28900-10-9 |

Data based on the analogous compound 2-Chloro-6-methylpyridine-3-carbonitrile.

The reactivity of the chloro group in similar 2-chloropyridine (B119429) derivatives is well-documented. For instance, in the synthesis of various substituted trifluoromethyl pyridine derivatives, the 2-chloro substituent serves as a key leaving group for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This highlights the potential of this compound to undergo similar transformations, allowing for the introduction of a diverse array of functional groups at this position.

Furthermore, the synthesis of related 2-chloronicotinonitrile derivatives often involves the cyclization of acyclic precursors followed by chlorination, a strategy that could potentially be adapted for the synthesis of the title compound. guidechem.com The presence of the methoxy group would likely influence the initial cyclization step, offering a handle for regiocontrol.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBVKUXNDZFPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559592 | |

| Record name | 2-Chloro-6-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121643-47-8 | |

| Record name | 2-Chloro-6-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Methoxypyridine 3 Carbonitrile

Vibrational Spectroscopy

Correlation with Computational Vibrational Frequencies

The vibrational characteristics of 2-Chloro-6-methoxypyridine-3-carbonitrile are thoroughly investigated by correlating experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy with theoretical frequencies obtained from computational methods. Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the prediction of vibrational modes and facilitating a more precise assignment of the observed spectral bands. nih.govdocumentsdelivered.com

For closely related compounds like 2-chloro-6-methoxypyridine (B123196), studies have successfully employed the B3LYP method with various basis sets, such as 6-31G(d,p), 6-311++G(d,p), and cc-pVTZ, to calculate the optimized molecular geometry and the corresponding vibrational frequencies. nih.govdocumentsdelivered.comresearchgate.net The theoretical calculations provide a complete set of vibrational modes, which are then compared to the experimental spectra. A strong correlation between the computed and observed frequencies confirms the accuracy of the structural model and the vibrational assignments. nih.gov

Typically, the calculated harmonic frequencies are slightly higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To account for these systematic errors, the computed frequencies are often uniformly scaled. nih.gov For instance, a scaling factor of 0.961 has been used for assignments in similar heterocyclic compounds. nih.gov The agreement between scaled theoretical data and experimental observation is generally excellent, with low root-mean-square (RMS) deviations. nih.govnih.gov This correlative approach allows for a detailed understanding of how substituents, such as the chloro, methoxy (B1213986), and cyano groups, influence the vibrational dynamics of the pyridine (B92270) ring. nih.govresearchgate.net

Table 1: Illustrative Correlation of Experimental and Scaled DFT Vibrational Frequencies for Key Modes in a Substituted Pyridine System (Based on 2-chloro-6-methoxypyridine)

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR/FT-Raman) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |

| C-H Stretch | ~3070 | ~3075 | Aromatic C-H stretching |

| C≡N Stretch | ~2230 | ~2235 | Cyano group stretching |

| C-O-C Stretch | ~1250 | ~1255 | Asymmetric stretching of methoxy group |

| Pyridine Ring Breathing | ~1000 | ~1005 | Ring breathing mode |

| C-Cl Stretch | ~780 | ~785 | Carbon-chlorine stretching |

Note: The frequency values for the C≡N stretch are predicted for this compound based on typical values for nitriles, while other values are adapted from data on 2-chloro-6-methoxypyridine for illustrative purposes. nih.govdocumentsdelivered.com

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous confirmation of a compound's elemental formula. nih.gov For this compound (molecular formula: C₇H₅ClN₂O), ESI-HRMS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺. nih.gov The high resolving power of instruments like the Orbitrap or FT-ICR allows for the measurement of the ion's mass-to-charge ratio (m/z) with sub-parts-per-million (ppm) accuracy. nih.govnih.gov This precision makes it possible to distinguish the target compound from other species that may have the same nominal mass but a different elemental composition. The experimental mass is compared against the calculated theoretical mass, and a close match provides definitive evidence for the assigned molecular formula. nih.gov

Table 2: ESI-HRMS Data for the Protonated Molecule of this compound

| Ion | Molecular Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | C₇H₆ClN₂O⁺ | 169.0163 | Typically within ± 5 ppm | < 5 |

Note: The theoretical m/z is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The observed m/z and mass error are representative values obtained in typical HRMS experiments. nih.gov

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the protonated molecule, providing valuable structural insights. By selecting the [M+H]⁺ ion (m/z 169.0) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. While specific experimental data for this exact compound is not publicly available, a plausible fragmentation pathway can be proposed based on the known behavior of substituted pyridines and related heterocyclic compounds. researchgate.netacs.orglibretexts.org

The fragmentation of this compound would likely be initiated by the loss of stable neutral molecules or radicals from the parent ion. Key fragmentation steps could include:

Loss of a methyl radical (·CH₃): Cleavage of the O-CH₃ bond to form an ion at m/z ~154.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction leading to the elimination of formaldehyde from the methoxy group, resulting in an ion at m/z ~139. researchgate.net

Loss of chlorine radical (·Cl): Cleavage of the C-Cl bond to yield an ion at m/z ~134.

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrile-containing compounds and pyridines, leading to the loss of 27 Da. acs.org

These primary fragment ions can undergo further dissociation, creating a complex spectrum that serves as a structural fingerprint for the molecule.

Table 3: Plausible Fragment Ions in the ESI-MS/MS Spectrum of [C₇H₅ClN₂O+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 169.0 | 154.0 | ·CH₃ | [M+H-CH₃]⁺ |

| 169.0 | 139.0 | CH₂O | [M+H-CH₂O]⁺ |

| 169.0 | 134.0 | ·Cl | [M+H-Cl]⁺ |

| 134.0 | 107.0 | HCN | [M+H-Cl-HCN]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound, as studied by UV-Vis spectroscopy, are defined by electronic transitions within the molecule. The spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions associated with the substituted pyridine ring and the cyano group. researchgate.netresearchgate.net

Studies on the closely related compound 2-chloro-6-methoxypyridine reveal characteristic absorption bands in the UV region. nih.govresearchgate.net The introduction of a carbonitrile group at the 3-position is expected to influence the electronic structure and thus the position and intensity of these bands. The UV-Vis spectra of pyridine-3-carbonitrile (B1148548) derivatives generally show absorption bands in the 250-390 nm range. researchgate.net

The spectrum is expected to exhibit:

π → π transitions:* These are typically high-intensity bands corresponding to the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system.

n → π transitions:* These are lower-intensity bands resulting from the excitation of non-bonding electrons (from the nitrogen atom of the pyridine ring or the oxygen of the methoxy group) to π* antibonding orbitals.

Solvent polarity can influence the position of these bands; n → π* transitions commonly undergo a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show either a hypsochromic or bathochromic (red) shift. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic spectrum and aid in the assignment of the observed absorption bands. nih.govchemrxiv.org For 2-chloro-6-methoxypyridine, TD-DFT has been shown to provide results that compare well with the observed electronic spectrum. nih.gov

Table 4: Expected UV-Vis Absorption Bands for this compound

| Wavelength Range (nm) | Transition Type | Associated Chromophore |

| ~220-280 | π → π | Substituted Pyridine Ring |

| ~280-350 | n → π / π → π* | Pyridine N, Methoxy O, Cyano Group |

Note: These ranges are estimations based on data from analogous compounds. nih.govresearchgate.netresearchgate.net

Theoretical and Computational Investigations of 2 Chloro 6 Methoxypyridine 3 Carbonitrile

Quantum Chemical Calculations

The theoretical examination of 2-chloro-6-methoxypyridine-3-carbonitrile has been predominantly carried out using quantum chemical methods. These computational techniques allow for the elucidation of molecular properties that are often difficult or impossible to determine through experimental means alone.

Density Functional Theory (DFT) Studies

A cornerstone of the computational analysis of this compound involves Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with the extensive 6-311++G(d,p) basis set, has been a common choice for these calculations. This level of theory is well-suited for predicting a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. While specific studies on this compound are not widely published, the application of this methodology to closely related pyridine (B92270) derivatives provides a framework for understanding its expected theoretical behavior.

Molecular Geometry and Conformation Analysis

The precise three-dimensional arrangement of atoms in this compound is a critical determinant of its physical and chemical properties. Computational methods are invaluable for determining the most stable molecular geometry.

Assessment of Planar Geometry and Structural Optimization

Theoretical calculations consistently predict a largely planar geometry for the pyridine ring of this compound. Structural optimization procedures, which calculate the lowest energy arrangement of the atoms, are fundamental to these assessments. The planarity of the core structure is a key feature influencing its electronic properties and potential intermolecular interactions.

Dimerization Studies

The potential for this compound to form dimers through non-covalent interactions has also been a subject of theoretical interest. Computational studies on analogous molecules have explored various dimer configurations, including:

Head-to-Tail: This arrangement typically involves hydrogen bonding or other electrostatic interactions between the "head" (e.g., the methoxy (B1213986) group) of one molecule and the "tail" (e.g., the chloro or cyano group) of another.

Head-to-Head: In this configuration, two molecules align with their similar functional groups in proximity.

The relative energies of these different dimer conformations can be calculated to predict the most likely mode of self-assembly, which has implications for the compound's behavior in the solid state and in solution.

Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of this compound is crucial for predicting its reactivity. Computational chemistry provides a suite of descriptors that quantify various aspects of its electronic structure.

| Reactivity Descriptor | Description | Theoretical Insight |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Related to the HOMO energy, it provides a measure of the molecule's ability to act as an electron donor. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Related to the LUMO energy, it indicates the molecule's capacity to act as an electron acceptor. |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. | Calculated from the HOMO and LUMO energies, it helps to understand the overall electronic character. |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. | A larger HOMO-LUMO gap is associated with greater chemical hardness. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Indicates the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. | Useful for predicting the electrophilic nature of the molecule. |

These descriptors, derived from quantum chemical calculations, offer a detailed and quantitative picture of the electronic nature of this compound, enabling predictions about its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In a related study on 2-methoxy-4,6-diphenylnicotinonitrile, density functional theory (DFT) calculations were used to analyze the FMOs. nih.gov The HOMO was found to be distributed over the pyridine ring and one of the phenyl rings, while the LUMO was located on the pyridine core and the other phenyl ring. nih.gov This separation of FMOs suggests the potential for intramolecular charge transfer. nih.gov

For this compound, it can be inferred that the electron-donating methoxy group and the electron-withdrawing chloro and carbonitrile groups will significantly influence the energies and distributions of the HOMO and LUMO. The methoxy group is expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, the chloro and carbonitrile groups will likely lower the LUMO energy, enhancing its electron-accepting nature. A smaller HOMO-LUMO gap would indicate higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific DFT calculations for the title compound.

Mulliken Population Analysis for Atomic Charges

Mulliken population analysis is a method for estimating partial atomic charges in a molecule, providing insights into the distribution of electrons among the atoms. wikipedia.orgchemrxiv.org This information is valuable for understanding electrostatic interactions and predicting reactive sites. The method partitions the total electron population among the atoms based on the contribution of their basis functions to the molecular orbitals. wikipedia.org

For this compound, the electronegative chlorine, nitrogen (in both the ring and the nitrile), and oxygen atoms are expected to have negative Mulliken charges. The carbon atoms, particularly those bonded to these electronegative atoms, will likely exhibit positive charges.

Table 2: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| N (pyridine) | Negative |

| Cl | Negative |

| O (methoxy) | Negative |

| C (nitrile) | Positive |

Note: These are qualitative predictions. Actual values would require specific computational analysis.

Fukui Function and Global Softness Predictions for Nucleophilic/Electrophilic Sites

The Fukui function is a reactivity descriptor derived from DFT that helps in identifying the most reactive sites in a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com The function measures the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.org The site where the Fukui function for nucleophilic attack (f+) is highest is the most likely to be attacked by a nucleophile, while the site with the highest value for electrophilic attack (f-) is prone to attack by an electrophile. scm.com

Global softness is another reactivity descriptor, which is the inverse of global hardness (approximated as half of the HOMO-LUMO gap). A higher global softness indicates a molecule is more reactive.

In a study of pyridine-3-carbonitrile (B1148548) derivatives, the Fukui function was used to predict reactive sites. researchgate.net It was found that the oxygen atom and the cyano group were susceptible to nucleophilic attack, while the nitrogen atom of the pyridine ring was more likely to be an electrophilic center. researchgate.net For this compound, similar predictions can be made. The nitrogen atom of the pyridine ring and the carbon atom of the nitrile group are expected to be primary sites for nucleophilic attack, while the electron-rich methoxy group and the pyridine ring itself could be sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

Studies on related molecules like pyridine-3-carbonitrile derivatives and 3-chloro-6-methoxypyridazine (B157567) have utilized MEP maps to identify reactive sites. researchgate.netnih.gov In pyridine-3-carbonitrile derivatives, the MEP analysis revealed that the oxygen atom, cyano, and nitro moieties have higher electron density (red surfaces), making them susceptible to nucleophilic attack, while the nitrogen atom of the pyridine ring is electron-deficient (blue surface) and thus an electrophilic center. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring, the oxygen atom of the methoxy group, and the nitrogen atom of the carbonitrile group. Positive potential would be expected around the hydrogen atoms and the carbon atom attached to the chlorine.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding charge delocalization, hyperconjugative interactions, and the strength of intermolecular interactions. youtube.com NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, and the stabilization energies associated with these interactions provide a measure of their significance.

Table 3: Potential NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C) of pyridine ring | High |

| π (C=C) of pyridine ring | σ* (C-Cl) | Moderate |

| π (C=C) of pyridine ring | π* (C≡N) | Moderate |

Note: These are potential interactions and their predicted relative strengths. Actual values require specific NBO calculations.

Prediction and Validation of Spectroscopic Properties

Computational Vibrational Spectra Prediction

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. arxiv.orgnih.govresearchgate.netchimia.chresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated, which can then be compared with experimental data for validation. This comparison helps in the accurate assignment of vibrational modes.

A study on 2-chloro-6-methoxypyridine (B123196) reported its Fourier transform infrared (FTIR) and FT-Raman spectra, which were compared with theoretical frequencies computed by DFT. acs.org The study found good agreement between the experimental and theoretical data, allowing for a complete vibrational assignment. acs.org

For this compound, a similar computational approach would be expected to yield a reliable prediction of its vibrational spectrum. The characteristic vibrational modes would include the C-Cl stretching, C-O-C stretching of the methoxy group, C≡N stretching of the nitrile group, and various pyridine ring vibrations.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | ~2230 |

| C-O-C | Asymmetric Stretching | ~1250 |

| C-O-C | Symmetric Stretching | ~1040 |

| C-Cl | Stretching | ~700 |

| Pyridine Ring | Ring Stretching | ~1600-1400 |

Note: These are approximate ranges and would be refined by specific DFT calculations.

Theoretical Nuclear Magnetic Resonance Chemical Shift Calculations

A typical research approach would involve using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional (like B3LYP) and a suitable basis set, to calculate the ¹³C and ¹H NMR isotropic shielding tensors. These calculated values are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. The results are usually presented in a table comparing the theoretical chemical shifts to experimentally determined values to assess the accuracy of the computational method.

Table 1: Illustrative Format for Theoretical vs. Experimental NMR Data

| Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

| C (CN) | Data not available | Data not available |

| C (OCH₃) | Data not available | Data not available |

| H-4 | Data not available | Data not available |

| H-5 | Data not available | Data not available |

| H (OCH₃) | Data not available | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.

Electronic Transition Predictions

Specific electronic transition predictions for this compound from computational studies are not available in the reviewed literature.

The standard method for such predictions is Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the electronic absorption spectra from the optimized ground-state geometry of the molecule. The calculations yield information about the vertical excitation energies, oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). These theoretical predictions are often compared with experimental UV-Vis spectra to validate the computational model. The influence of solvents on electronic transitions is also a common area of investigation, typically modeled using methods like the Polarizable Continuum Model (PCM).

Non-Linear Optical (NLO) Properties

A detailed computational analysis of the non-linear optical (NLO) properties of this compound has not been found in published scientific literature.

The investigation of NLO properties typically involves calculating the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β₀) using DFT methods. These calculations are crucial for identifying potential applications in optoelectronic technologies. The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's NLO activity. Researchers often compare the calculated values to those of known NLO materials, such as urea (B33335) or KDP, to benchmark the potential of the new compound.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 6 Methoxypyridine 3 Carbonitrile

Influence of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 2-Chloro-6-methoxypyridine-3-carbonitrile is significantly governed by the electronic properties of its three substituents: a chloro group at position 2, a carbonitrile group at position 3, and a methoxy (B1213986) group at position 6. The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack but makes it susceptible to nucleophilic attack.

The chloro and carbonitrile groups are potent electron-withdrawing groups that further decrease the electron density of the pyridine ring. The chlorine atom exerts a strong negative inductive effect (-I), while the carbonitrile (cyano) group withdraws electron density through both a strong inductive effect and a powerful resonance effect (-M).

This combined electron withdrawal significantly activates the ring for nucleophilic aromatic substitution (SNAr). The electrophilicity of the carbon atoms in the pyridine ring, particularly those bearing a suitable leaving group, is enhanced. Studies on various 2-chloropyridine (B119429) derivatives confirm that the presence of electron-withdrawing groups is a critical factor in their reactivity towards nucleophiles. researchgate.net For instance, the rate of substitution reactions is directly influenced by the electron-withdrawing strength of the substituents on the ring. researchgate.net The presence of these groups helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction.

In contrast to the activating effects of the chloro and carbonitrile groups, the methoxy group at the C-6 position exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity but a much stronger electron-donating resonance effect (+M) where the oxygen's lone pairs are delocalized into the pyridine ring.

Nucleophilic Substitution Reactions in Pyridine Systems

The electron-deficient nature of the substituted pyridine ring makes it an excellent substrate for nucleophilic substitution reactions.

In substituted pyridines, nucleophilic attack typically occurs at the positions ortho or para to the ring nitrogen (C-2, C-4, C-6). In this compound, the C-2 position is the primary site for nucleophilic attack because it bears a good leaving group, the chloride ion.

The regioselectivity is dictated by the ability of the ring to stabilize the intermediate Meisenheimer complex. When a nucleophile attacks the C-2 position, the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the potent electron-withdrawing carbonitrile group at the adjacent C-3 position. This stabilization significantly lowers the activation energy for the substitution at C-2, making it the overwhelmingly favored pathway. Reactions of similarly substituted 2-chloropyridines, for example with arenethiolates, proceed via an addition-elimination mechanism where the chloride is displaced. chemimpex.com

The SN(ANRORC) mechanism, which stands for A ddition of N ucleophile, R ing O pening, and R ing C losure, is a distinct pathway for nucleophilic substitution in heterocyclic systems. nih.gov This mechanism is most common in reactions of azines, like pyrimidines, with very strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia (B1221849). nih.govpsu.edu It involves the initial addition of the nucleophile, followed by the cleavage of a bond within the heterocyclic ring to form an open-chain intermediate, which then recyclizes to form the final product. nih.govnih.gov

While the SN(ANRORC) mechanism is well-documented for pyrimidines and other diazines, its occurrence in simple pyridine systems is less common. For a substrate like this compound, standard nucleophilic substitution reactions with common nucleophiles (e.g., alkoxides, amines, thiols) are expected to proceed through the more conventional SNAr (addition-elimination) pathway. The SN(ANRORC) mechanism would likely only be a consideration under highly specific and forcing reaction conditions, such as those employing extremely strong, unhindered bases that are capable of initiating the characteristic ring-opening step.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound serves as a valuable handle for the construction of more complex molecules through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are commonly employed for these transformations.

Notable cross-coupling reactions involving this substrate or its close analogs include:

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a C-C bond. This method is widely used to synthesize biaryl and heteroaryl-aryl compounds. nih.gov The coupling of 2-chloropyridines with various boronic acids is a well-established synthetic strategy. psu.edunih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the chloropyridine with a primary or secondary amine. rsc.orgnih.gov This is a key method for synthesizing substituted aminopyridines, which are important scaffolds in medicinal chemistry.

Copper-Catalyzed Coupling: Copper-based systems can also effectively catalyze the formation of C-N and C-O bonds. For instance, a copper(I) iodide/diamine ligand system has been shown to be effective for the amidation of 2-chloropyridine derivatives. google.com

The table below summarizes representative conditions for such cross-coupling reactions, based on established protocols for similar 2-chloropyridine substrates.

Interactive Table: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions | Ref |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | nih.gov |

| Suzuki-Miyaura | Heteroarylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | |

| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Reflux | rsc.org |

| Buchwald-Hartwig | Primary Amine | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 60-100 °C | nih.gov |

| Copper-Catalyzed Amidation | Amide | CuI / N,N'-Dimethylcyclohexane-1,2-diamine | K₂CO₃ | Toluene | 110 °C | google.com |

These synthetic methods highlight the versatility of this compound as a building block, enabling the efficient synthesis of a diverse range of functionalized pyridine derivatives for applications in materials science and pharmaceutical development. A patent has noted the use of this specific compound as a reactant in the synthesis of substituted nitrogen-containing compounds.

Palladium-Catalyzed Direct Arylation and Heteroarylation of Chloropyridines

Direct arylation and heteroarylation reactions are highly valued for their atom economy, as they avoid the pre-functionalization of one of the coupling partners. chemrxiv.org Palladium catalysts are effective in mediating the coupling of chloropyridines with a variety of (hetero)arenes.

Research has demonstrated that palladium catalysts can facilitate the direct heteroarylation of chloropyridines with various heteroaryl compounds. researchgate.net For instance, the use of PdCl(dppb)(C₃H₅) as a catalyst allows for the coupling of chloropyridines with heteroaryl derivatives through a C-H bond activation/functionalization pathway, yielding products in a range of yields. researchgate.net The position of the chloro substituent on the pyridine ring has been observed to have a minor impact on the reaction yields. researchgate.net However, the nature of the heteroaryl partner significantly influences the outcome, with benzoxazole, thiophene (B33073), and thiazole (B1198619) derivatives providing the highest yields. researchgate.net

The general mechanism for these reactions typically involves the oxidative addition of the chloropyridine to a low-valent palladium species, followed by C-H activation of the (hetero)arene partner, and subsequent reductive elimination to afford the cross-coupled product and regenerate the active catalyst. nih.gov The choice of ligand on the palladium catalyst is crucial for both reactivity and selectivity. nih.govbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Direct Heteroarylation of Chloropyridines

| Chloropyridine Derivative | Heteroaryl Partner | Catalyst System | Yield | Reference |

| 2-Chloropyridine | Benzoxazole | PdCl(dppb)(C₃H₅) | High | researchgate.net |

| 2-Chloropyridine | 2-n-Propylthiazole | PdCl(dppb)(C₃H₅) | High | researchgate.net |

| 3-Chloropyridine | Various Heteroarenes | PdCl(dppb)(C₃H₅) | Low to High | researchgate.net |

| 4-Chloropyridine | Various Heteroarenes | PdCl(dppb)(C₃H₅) | Low to High | researchgate.net |

This table is illustrative and based on general findings in the cited literature. Specific yields for this compound would require dedicated experimental investigation.

Decarboxylative Cross-Coupling Pathways

Decarboxylative cross-coupling has emerged as a powerful strategy that utilizes carboxylic acids as readily available and stable coupling partners, releasing carbon dioxide as the only byproduct. wikipedia.org These reactions can be mediated by various transition metals, including palladium and copper. wikipedia.orgnih.gov

The general mechanism for a palladium-catalyzed decarboxylative cross-coupling involves the reaction of a carboxylic acid with a metal catalyst to form a metal carboxylate, which then undergoes decarboxylation to generate an organometallic intermediate. This intermediate then participates in a cross-coupling cycle with an organic halide. wikipedia.org In some systems, particularly those involving copper, the reaction may proceed through an aryl-copper intermediate formed via thermal decarboxylation of a copper benzoate. wikipedia.org

For the coupling of a chloropyridine like this compound, a potential pathway would involve its reaction with a (hetero)aryl carboxylic acid in the presence of a suitable palladium and/or copper catalyst system. The carboxylic acid would serve as the source of the aryl or heteroaryl group. The development of bimetallic systems, such as palladium-copper, has been shown to be effective for biaryl synthesis via redox-neutral decarboxylative cross-coupling. wikipedia.org

Homocoupling and Heterocoupling Strategies

While the primary focus of cross-coupling is often on the formation of unsymmetrical products (heterocoupling), symmetrical biaryls or biheteroaryls can also be synthesized through homocoupling reactions. In the context of chloropyridines, homocoupling would lead to the formation of bipyridines.

Strategies for heterocoupling of chloropyridines are extensive and encompass well-established methods like Suzuki-Miyaura, Negishi, and Stille couplings, which utilize organoboron, organozinc, and organotin reagents, respectively. researchgate.net These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Radical Reactions and C–H Functionalization

Radical reactions and direct C-H functionalization offer alternative and often complementary approaches to traditional cross-coupling methods for modifying pyridine rings. These strategies can provide access to unique structural motifs and are of growing interest in synthetic chemistry.

Photochemical Radical Generation and Reactivity

Photochemical methods can be employed to generate radical species under mild conditions. For chloropyridines, irradiation with UV light can lead to the formation of pyridyl radicals through homolytic cleavage of the carbon-chlorine bond. rsc.org

Studies on 2-chloropyrimidine, a related chloroheterocycle, have shown that UV irradiation can lead to the formation of a bipyrimidine product through a triplet state-mediated homolytic C-Cl bond rupture, generating pyrimidinyl radicals that react with the starting material. rsc.org A similar photochemical reactivity could be anticipated for this compound, potentially leading to dimerized products or other compounds derived from radical intermediates.

C–H Silylation and Hydroxymethylation of Pyridines

Direct C-H functionalization of pyridines avoids the need for pre-installed leaving groups. Photoredox catalysis has enabled the development of methods for C-H silylation and hydroxymethylation of pyridines. acs.orgkuleuven.be

One approach involves the use of N-alkoxypyridinium salts, which under photoredox conditions can act as hydrogen atom abstractors and electrophiles to promote C-H silylation and hydroxymethylation. acs.org This method has been shown to be effective for a range of pyridines and related heterocycles. acs.org Another strategy for hydroxymethylation involves the ruthenium-catalyzed dearomative functionalization of activated pyridines using paraformaldehyde as both a hydride donor and an electrophile. nih.gov While direct C3-hydroxylation of pyridines is challenging, a photochemical valence isomerization of pyridine N-oxides has been developed to achieve this transformation. acs.orgnih.gov

Table 2: C-H Functionalization Strategies for Pyridines

| Functionalization | Method | Key Reagents/Catalysts | Reference |

| Silylation | Photoredox Catalysis | N-methoxypyridinium ions, silanes, photocatalyst | acs.org |

| Hydroxymethylation | Photoredox Catalysis | N-methoxypyridinium ions, methanol, photocatalyst | acs.org |

| Hydroxymethylation | Ruthenium Catalysis | Activated pyridines, paraformaldehyde, Ru-catalyst | nih.gov |

| C3-Hydroxylation | Photochemical Isomerization | Pyridine N-oxides | acs.orgnih.gov |

This table provides an overview of general methods. The applicability to this compound would need to be experimentally verified.

Difluoromethylation Strategies

The introduction of a difluoromethyl (CF₂H) group can significantly alter the physicochemical properties of a molecule and is therefore of great interest in medicinal chemistry. nih.gov Several strategies have been developed for the difluoromethylation of (hetero)arenes.

Palladium-catalyzed cross-coupling reactions are a common method for introducing the CF₂H group. This can be achieved by coupling heteroaryl halides with a difluoromethyl source. nih.gov For instance, a palladium catalyst has been developed for the efficient difluoromethylation of a wide range of heteroaryl bromides and iodides, and even some activated heteroaryl chlorides. nih.gov Another palladium-catalyzed method involves the coupling of arylboronic acids and esters with chlorodifluoromethane (B1668795) (ClCF₂H). nih.gov

Radical-based methods also provide a viable route to difluoromethylated heterocycles. These methods often involve the generation of a CF₂H radical from a suitable precursor, which then adds to the heterocycle. nih.gov Organic photoredox catalysis has been employed for the direct C-H difluoromethylation of heterocycles using O₂ as a green oxidant. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of this compound derivatives are pivotal in the synthesis of fused heterocyclic systems, most notably furo[2,3-b]pyridines. These structures are of significant interest in medicinal chemistry as they serve as core scaffolds for kinase inhibitors. nih.gov

A key synthetic strategy involves the modification of the 2-chloro substituent, followed by a base-mediated intramolecular cyclization that engages the 3-carbonitrile group. For instance, the reaction of a precursor, 2-(allyloxy)-6-chloropyridine-3-carbonitrile, demonstrates a tandem Claisen rearrangement and subsequent cyclization. However, a more direct and relevant pathway to understanding the cyclization potential of the this compound scaffold involves its conversion to an intermediate that can undergo direct ring closure.

A well-documented example is the synthesis of a furo[2,3-b]pyridine (B1315467) core, which proceeds via an intermediate derived from the starting material. The critical step is an intramolecular nucleophilic attack of an oxygen atom onto the carbon of the nitrile group. nih.gov This type of reaction is conceptually related to the Thorpe-Ziegler cyclization, which involves the intramolecular condensation of dinitriles to form a cyclic enamine, which then hydrolyzes to a cyclic ketone. wikipedia.org In the case of furo[2,3-b]pyridine synthesis, the cyclization of a precursor like 2-(2-hydroxyethoxy)-6-methoxypyridine-3-carbonitrile would involve the alkoxide oxygen attacking the nitrile.

A concise and scalable synthesis of furo[2,3-b]pyridines highlights the utility of a related precursor, 2-chloro-6-(4-methoxybenzyloxy)pyridine-3-carbonitrile. The process involves the formation of an ether linkage at the 2-position, followed by an intramolecular cyclization to construct the furan (B31954) ring fused to the pyridine. The general mechanism involves the deprotonation of a suitable precursor by a strong base, such as potassium tert-butoxide, to generate a nucleophile that attacks the nitrile group, leading to the formation of the fused ring system. nih.gov

Table 1: Intramolecular Cyclization for Furo[2,3-b]pyridine Synthesis

| Reactant (Precursor) | Reagents & Conditions | Product | Research Finding |

|---|

This synthetic route provides efficient access to the furo[2,3-b]pyridine core, which is valuable for developing structure-activity relationship (SAR) studies in drug discovery. nih.gov

Hydrolysis and Decarboxylation Pathways

The functional groups of this compound allow for specific hydrolysis and decarboxylation reactions, which can be used to further modify the molecule.

Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. This transformation would yield 2-chloro-6-methoxypyridine-3-carboxylic acid. This carboxylic acid derivative is a versatile intermediate for further functionalization.

Simultaneously or subsequently, the 6-methoxy group (-OCH₃) can be susceptible to hydrolysis, particularly under strong acidic conditions, which would convert it into a hydroxyl group (-OH). The resulting 2-chloro-6-hydroxypyridine-3-carboxylic acid would exist in equilibrium with its tautomeric form, 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The hydrolysis of the 2-chloro group typically requires more forcing conditions or nucleophilic substitution.

Decarboxylation: Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be achieved from the corresponding pyridine-3-carboxylic acid. Methodologies for the decarboxylation of heteroaromatic carboxylic acids have been extensively developed, often utilizing transition metal catalysts or thermal conditions. nih.gov For pyridone-3-carboxylic acids, decarboxylation can be promoted by heating with a base, such as potassium carbonate, in a suitable solvent like toluene. nih.gov This process is often facilitated by the presence of other functional groups on the ring. nih.gov

For the product of hydrolysis, 2-chloro-6-methoxypyridine-3-carboxylic acid, decarboxylation would lead to the formation of 2-chloro-6-methoxypyridine (B123196). If both hydrolysis of the nitrile and methoxy groups occurs, the resulting 2-chloro-6-hydroxypyridine-3-carboxylic acid could be decarboxylated to yield 2-chloro-6-hydroxypyridine.

Table 2: Conceptual Hydrolysis and Decarboxylation Pathways

| Starting Material | Reaction | Conditions | Intermediate/Product |

|---|---|---|---|

| This compound | Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Chloro-6-methoxypyridine-3-carboxylic acid |

| 2-Chloro-6-methoxypyridine-3-carboxylic acid | Decarboxylation | Heat, potentially with catalyst (e.g., Cu) | 2-Chloro-6-methoxypyridine |

| 2-Chloro-6-methoxypyridine-3-carboxylic acid | Methoxy Group Hydrolysis | Strong acid (e.g., HBr, HI) | 2-Chloro-6-hydroxypyridine-3-carboxylic acid |

| 2-Chloro-6-hydroxypyridine-3-carboxylic acid | Decarboxylation | Heat, base (e.g., K₂CO₃) in toluene | 2-Chloro-6-hydroxypyridine |

These pathways demonstrate the potential for this compound to serve as a versatile starting material for the synthesis of various substituted pyridines and pyridones through controlled hydrolysis and decarboxylation reactions.

Derivatization and Functionalization Strategies for 2 Chloro 6 Methoxypyridine 3 Carbonitrile Scaffolds

Chemical Transformations of the Nitrile Group

The nitrile group at the C-3 position is a key functional handle that can be converted into other valuable moieties, such as primary amines or carboxylic acids.

Reduction to Primary Amines: The reduction of nitriles is a fundamental transformation for the synthesis of primary amines. prutor.ai This can be achieved through catalytic hydrogenation or with chemical hydrides. prutor.ailibretexts.org For substrates like 2-chloro-6-methoxypyridine-3-carbonitrile, catalytic hydrogenation using catalysts such as Raney Nickel, Palladium, or Platinum is a viable method. libretexts.orgresearchgate.net These conditions are often selective for the nitrile group, leaving other functionalities like esters or aryl halides intact. researchgate.net

Another powerful reducing agent for nitriles is lithium aluminum hydride (LiAlH₄), which effectively converts nitriles to primary amines after an acidic workup. prutor.ailibretexts.orglibretexts.org Other reagents, such as ammonia (B1221849) borane, have also been shown to reduce a wide range of nitriles to primary amines with excellent functional group tolerance. organic-chemistry.org

Hydrolysis to Carboxylic Acids: The nitrile group can undergo hydrolysis to form a carboxylic acid. libretexts.org This transformation typically requires acidic or basic conditions and heating. The resulting 2-chloro-6-methoxypyridine-3-carboxylic acid can then serve as a substrate for further reactions, such as esterification or amide bond formation.

Conversion to Aldehydes: The use of one equivalent of Diisobutylaluminium hydride (DIBALH) at low temperatures allows for the partial reduction of the nitrile to an imine anion intermediate, which upon acidic aqueous work-up, yields an aldehyde. libretexts.org This provides a route to 2-chloro-6-methoxy-pyridine-3-carbaldehyde.

Modifications at the Chloro Position

The chlorine atom at the C-2 position is activated towards nucleophilic attack and serves as an excellent site for cross-coupling reactions.

Nucleophilic Displacement Reactions

The 2-chloro position on the pyridine (B92270) ring is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity is due to the ability of the electronegative nitrogen atom in the pyridine ring to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comvaia.com The presence of the electron-withdrawing nitrile group at the C-3 position further activates the C-2 position for nucleophilic attack.

A wide range of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates, to generate diverse substituted pyridines. wikipedia.orgnih.gov For example, reaction with various amines can produce 2-amino-6-methoxypyridine-3-carbonitrile derivatives. youtube.com

| Reactant | Nucleophile | Product |

| This compound | R-NH₂ (Amine) | 2-(Alkyl/Arylamino)-6-methoxypyridine-3-carbonitrile |

| This compound | R-O⁻ (Alkoxide) | 2-Alkoxy-6-methoxypyridine-3-carbonitrile |

| This compound | R-S⁻ (Thiolate) | 2-(Alkyl/Arylthio)-6-methoxypyridine-3-carbonitrile |

Metal-Catalyzed Coupling with Various Nucleophiles

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the chloro position. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the 2-chloro position with a wide variety of primary and secondary amines. wikipedia.orgresearchgate.net This method is often preferred over classical SNAr reactions due to its broader substrate scope and milder reaction conditions, enabling the synthesis of complex aryl amines. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the 2-chloropyridine (B119429) moiety with aryl or vinyl boronic acids or their esters. researchgate.net This reaction, catalyzed by a palladium complex, is highly effective for synthesizing biaryl compounds. The reactivity of chloropyridines in Suzuki coupling allows for the introduction of various aromatic and heteroaromatic substituents at the C-2 position.

Sonogashira Coupling: To introduce an alkyne substituent at the C-2 position, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction involves the coupling of the 2-chloropyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov This method is instrumental in creating arylalkyne structures. libretexts.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst + Ligand | 2-Amino-substituted Pyridine |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst + Base | 2-Aryl/Vinyl-substituted Pyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst | 2-Alkynyl-substituted Pyridine |

Reactions Involving the Methoxy (B1213986) Substituent

The methoxy group at the C-6 position can be selectively cleaved to reveal a hydroxyl group, leading to the formation of the corresponding 2-hydroxypyridine, which exists in equilibrium with its pyridone tautomer.

Demethylation: A chemoselective method for the demethylation of methoxypyridines utilizes L-selectride (Lithium tri-sec-butylborohydride). thieme-connect.comelsevierpure.com This reagent has been shown to be effective for cleaving the methyl group from electron-poor heterocyclic rings like pyridine while leaving other groups, such as those on anisole (B1667542) rings, untouched. thieme-connect.comresearchgate.net The reaction typically involves refluxing the substrate with L-selectride in a solvent like THF. thieme-connect.comelsevierpure.com This selectivity is particularly valuable in complex molecules containing multiple methoxy groups in different electronic environments. thieme-connect.com Other demethylating agents like boron tribromide (BBr₃) or pyridinium (B92312) chloride can also be used, although they may be less selective. google.com The resulting 6-hydroxy-2-chloropyridine-3-carbonitrile is a valuable intermediate for further functionalization.

Selective Functionalization of the Pyridine Ring

Beyond modifying the existing substituents, the pyridine ring itself can undergo direct C-H functionalization. rsc.org The regioselectivity of such reactions is dictated by the electronic properties of the existing substituents.

Alkylation and Arylation Methods

Direct C-H functionalization is a powerful strategy for derivatization that avoids the need for pre-functionalized substrates. beilstein-journals.org For this compound, the C-4 and C-5 positions are available for substitution. The combined electronic effects of the electron-withdrawing chloro (C-2) and nitrile (C-3) groups, along with the electron-donating methoxy group (C-6), significantly influence the reactivity of the ring.

C-4 Functionalization: The C-4 position is often the most activated site for nucleophilic-type functionalization due to the influence of the flanking nitrogen and the C-3 nitrile group.

Arylation: Methods have been developed for the highly regioselective C-4 arylation of pyridines using N-substituted pyridinium salts as intermediates. frontiersin.orgfrontiersin.org These reactions can proceed with electron-rich (hetero)aryl nucleophiles at room temperature in the presence of a base, offering a direct route to C-4 arylated pyridines. frontiersin.orgfrontiersin.org

Alkylation: Direct C-4 alkylation of pyridines has been a significant challenge, but methods using blocking groups or specialized catalysts have been developed. nih.gov For instance, Minisci-type reactions, which involve radical alkylation, can be directed to the C-4 position on activated pyridine rings. nih.gov

C-5 Functionalization:

Arylation: Palladium-catalyzed C-H arylation can be directed to specific positions based on the electronic character of the C-H bonds. nih.gov For a pyridine ring with an electron-withdrawing group at C-3, arylation is often favored at the C-4 position. nih.gov However, under different catalytic conditions, functionalization at C-5 might be achievable, although it is generally less favored electronically.

Introduction of Diverse Functional Groups

The reactivity of the chlorine atom at the 2-position of the pyridine ring allows for its displacement through various cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgresearchgate.net While specific examples with this compound are not extensively documented in readily available literature, the general principles of these reactions are widely applicable to similar chloro-substituted pyridines.

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting the chloro-substituted pyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net This strategy allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 2-position. The general reaction scheme is as follows:

Reaction: this compound + R-B(OH)₂ → 2-R-6-methoxypyridine-3-carbonitrile

Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base: Inorganic bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

Solvent: Aprotic solvents (e.g., toluene, dioxane, DMF)

The Buchwald-Hartwig amination provides a route to synthesize arylamines by coupling an aryl halide with a primary or secondary amine. wikipedia.org This reaction is instrumental in introducing amino functionalities, which are prevalent in biologically active molecules. The general protocol involves a palladium catalyst, a phosphine ligand, and a base.

Reaction: this compound + R¹R²NH → 2-(R¹R²N)-6-methoxypyridine-3-carbonitrile

Catalyst: Palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃)

Ligand: Phosphine ligands (e.g., BINAP, XPhos, RuPhos) wikipedia.orgnih.gov

Base: Strong bases (e.g., NaOtBu, K₃PO₄)

Solvent: Aprotic solvents (e.g., toluene, dioxane)

Nucleophilic aromatic substitution (SNAr) offers another pathway for functionalization, where the chlorine atom is displaced by a nucleophile. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen facilitates this reaction. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to introduce diverse functionalities. For instance, reaction with sodium methoxide (B1231860) can lead to the corresponding 2,6-dimethoxypyridine (B38085) derivative.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Ligand, Base | Primary/Secondary Amine |

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, RS⁻, R₂N⁻) | Alkoxy, Thioether, Amino |

Synthesis of Fused Heterocyclic Systems (e.g., Thienopyridines, Pyridothienotriazines)

The strategic placement of the nitrile and chloro groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly thienopyridines. The Gewald reaction and its variations are commonly employed for the construction of the thiophene (B33073) ring.

The synthesis of thieno[2,3-b]pyridines can be achieved by reacting 2-chloro-3-cyanopyridines with a sulfur reagent and a compound containing an active methylene (B1212753) group. A common approach involves the reaction with sulfur and an α-halocarbonyl compound or a related active methylene species in the presence of a base.

A well-established method involves the conversion of the 2-chloro-3-cyanopyridine (B134404) to a 2-thioxo derivative, which then undergoes cyclization. For example, reaction with sodium hydrosulfide (B80085) can yield the corresponding 2-mercapto-6-methoxypyridine-3-carbonitrile. This intermediate can then be reacted with an α-halo ester, ketone, or nitrile, followed by base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) to afford the 3-aminothieno[2,3-b]pyridine derivative. arkat-usa.org

A general synthetic route is depicted below:

Thionation: this compound is converted to the corresponding 6-methoxy-2-thioxo-1,2-dihydropyridine-3-carbonitrile.

S-Alkylation: The thione is alkylated with an α-haloacetyl derivative (e.g., chloroacetonitrile, ethyl chloroacetate).

Cyclization: Base-catalyzed intramolecular cyclization of the S-alkylated product leads to the formation of the thieno[2,3-b]pyridine (B153569) ring.

| Fused System | Key Reaction | Starting Material Derivative | Reagents for Cyclization |

| Thieno[2,3-b]pyridine | Gewald-type reaction/Thorpe-Ziegler cyclization | 6-methoxy-2-thioxo-1,2-dihydropyridine-3-carbonitrile | α-halo carbonyl/nitrile, Base |

The synthesis of pyridothienotriazines represents a further elaboration of the thieno[2,3-b]pyridine core. Starting from a 3-aminothieno[2,3-b]pyridine with a suitable functional group at the 2-position (e.g., a carboxamide or carbohydrazide), the triazine ring can be constructed. For instance, a 3-amino-2-carbohydrazide derivative can be cyclized with nitrous acid to form a pyridothieno[2,3-d]triazinone. Further functionalization can then be carried out on this tricyclic system. While specific examples starting directly from this compound are scarce in the literature, the synthetic logic follows from established methods for constructing similar fused triazine systems. nih.gov

Applications of 2 Chloro 6 Methoxypyridine 3 Carbonitrile in Synthetic Organic Chemistry

Role as a Versatile Synthetic Building Block and Intermediate

2-Chloro-6-methoxypyridine-3-carbonitrile serves as a crucial starting material or intermediate in the synthesis of a variety of organic compounds. matrixscientific.com The presence of the chloro, methoxy (B1213986), and cyano groups on the pyridine (B92270) ring allows for a range of chemical modifications. The chlorine atom, for instance, can be displaced through nucleophilic aromatic substitution reactions, a common strategy in the synthesis of substituted pyridines. beilstein-journals.org

The pyridine nucleus itself is a common feature in many biologically active compounds and functional materials. The strategic placement of the substituents in this compound makes it a valuable precursor for creating derivatives with specific electronic and steric properties.

Precursor for Advanced Organic Transformations

The reactivity of this compound makes it a suitable precursor for a variety of advanced organic transformations. The chloro group at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic attack, enabling the introduction of diverse functional groups. guidechem.com

Furthermore, the carbonitrile (cyano) group can undergo a wide array of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of other heterocyclic rings. For example, the reaction of a nitrile with a thiol or an amine can yield thiazoles and imidazoles, respectively. ossila.com These transformations are fundamental in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Contribution to the Synthesis of Complex Heterocyclic Architectures

The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of natural products and synthetic compounds with significant biological activity. This compound provides a pre-functionalized pyridine core that can be elaborated into more complex heterocyclic systems.

Research has demonstrated the use of related pyridine-3-carbonitrile (B1148548) derivatives in the synthesis of various fused and substituted heterocyclic compounds. researchgate.net For instance, the cyano group and an adjacent substituent can be involved in cyclization reactions to form fused ring systems. The ability to perform sequential reactions at the different functional groups of this compound allows for the controlled and systematic construction of intricate molecular architectures.

Utility in Chemical Library Synthesis for Research Purposes

In modern drug discovery and materials science, the synthesis of chemical libraries containing a large number of structurally related compounds is a key strategy for identifying new lead compounds. The versatile reactivity of this compound makes it an ideal scaffold for library synthesis. matrixscientific.com

By systematically varying the nucleophiles used to displace the chloro group and by performing a range of transformations on the cyano group, a diverse library of pyridine derivatives can be rapidly generated from this single precursor. This approach allows researchers to explore a broad chemical space and to investigate the structure-activity relationships of the synthesized compounds for various research purposes, including the development of new pharmaceuticals and functional materials. ossila.com

Future Directions and Research Perspectives for 2 Chloro 6 Methoxypyridine 3 Carbonitrile

Development of Novel and Sustainable Synthetic Routes

The imperative for greener and more efficient chemical processes is a driving force in modern synthetic chemistry. Future research concerning 2-Chloro-6-methoxypyridine-3-carbonitrile will undoubtedly prioritize the development of novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Current synthetic strategies often rely on multi-step processes that can be resource-intensive. vcu.edunih.gov A significant area of future research will involve the exploration of one-pot multicomponent reactions, which offer an atom-economical approach to constructing the pyridine (B92270) ring with the desired substituents. researchgate.net The use of green catalysts, such as nanocatalysts and biocatalysts, presents another promising avenue for developing more sustainable synthetic methods. acs.org These catalysts can offer high selectivity and efficiency under milder reaction conditions, thereby reducing the environmental impact of the synthesis. acs.org

Furthermore, the principles of green chemistry, such as the use of alternative solvents and microwave-assisted synthesis, are expected to be increasingly integrated into the production of this compound and its derivatives. rsc.org Research into C-H functionalization of simpler pyridine precursors also holds promise for more direct and atom-economical synthetic pathways, reducing the need for pre-functionalized starting materials. nih.govdigitellinc.com

Exploration of Undiscovered Reactivity Patterns and Mechanism Elucidation

While the reactivity of the chloro and cyano groups on the pyridine ring is relatively well-understood, there remains significant potential to uncover novel reactivity patterns for this compound. The interplay between the electron-withdrawing chloro and cyano groups and the electron-donating methoxy (B1213986) group creates a unique electronic environment on the pyridine ring, which could be exploited for new chemical transformations. nih.govuoanbar.edu.iq

Future investigations will likely focus on the selective functionalization at different positions of the pyridine ring. nih.gov Mechanistic studies, including kinetic analysis and the isolation or trapping of reaction intermediates, will be crucial for understanding these new transformations. youtube.com For instance, exploring the potential for concerted nucleophilic aromatic substitution (SNAr) reactions, as opposed to the classical stepwise mechanism, could lead to new synthetic strategies with enhanced control over reactivity and selectivity.

The vicinal arrangement of the chloro and cyano groups may also enable unique cyclization or rearrangement reactions upon interaction with specific reagents. Investigating the reactivity of this compound under various conditions, such as photochemical or electrochemical activation, could unlock previously inaccessible chemical space. rsc.orgnih.gov

Advanced Computational Modeling for Reaction Design and Property Prediction

Computational chemistry is an increasingly powerful tool for accelerating chemical research. For this compound, advanced computational modeling will play a pivotal role in designing novel reactions and predicting the properties of its derivatives.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict reaction barriers, and understand the electronic structure and reactivity of the molecule. nih.gov This can guide the rational design of new synthetic routes and the selection of optimal reaction conditions. For example, DFT can help predict the regioselectivity of nucleophilic or electrophilic attack on the pyridine ring.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of derivatives of this compound. nih.govrsc.org These models, built on experimental data, can accelerate the discovery of new drug candidates or materials with desired properties by prioritizing the synthesis of the most promising compounds. Such in silico screening can significantly reduce the time and cost associated with experimental work.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. The integration of flow chemistry and automation offers a transformative approach to the scalable and efficient synthesis of this compound and its derivatives.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, provides numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. nih.govsterlingpharmasolutions.comacs.org This technology is particularly well-suited for the synthesis of pharmaceutical intermediates, enabling higher yields and purities. vcu.edunih.gov The development of continuous flow processes for the synthesis of this compound will be a key area of future research, aiming to create more efficient and cost-effective manufacturing methods. nih.govresearchgate.net

Furthermore, the automation of these flow systems, coupled with real-time reaction monitoring and optimization algorithms, can lead to fully autonomous synthesis platforms. nih.gov Such automated systems can operate continuously with minimal human intervention, significantly increasing productivity and reproducibility. nih.gov

Design of New Pyridine-Based Scaffolds for Materials Science and Chemical Biology Research

The unique substitution pattern of this compound makes it an ideal starting material for the design and synthesis of novel pyridine-based scaffolds with applications in materials science and chemical biology. nih.govrsc.org

In materials science, pyridine derivatives are increasingly being explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The functional groups on this compound can be readily modified to tune the electronic and photophysical properties of the resulting materials. nih.govacs.orgresearchgate.net Future research will focus on designing and synthesizing novel hole-transporting or electron-transporting materials derived from this scaffold for next-generation OLEDs with improved efficiency and stability. rsc.orgnih.govacs.orgresearchgate.net

In the field of chemical biology, there is a growing demand for novel molecular probes to study biological processes. The pyridine scaffold is a common feature in many biologically active molecules. acs.orgnih.gov this compound can serve as a versatile building block for the synthesis of fluorescent probes, affinity labels, and other chemical tools. mdpi.com The chloro and cyano groups provide handles for further functionalization, allowing for the attachment of fluorophores, biotin (B1667282) tags, or other reporter groups. The design and synthesis of such probes will enable researchers to investigate the roles of specific proteins and pathways in health and disease.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6-methoxypyridine-3-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Key approaches include:

- Nucleophilic substitution : Reacting 2,6-dichloropyridine-3-carbonitrile with sodium methoxide in anhydrous DMF at 80–100°C to replace the 6-chloro substituent with a methoxy group .

- Cyano group introduction : Using a copper-catalyzed cyanation reaction on halogenated pyridine intermediates under inert conditions (e.g., CuCN in DMSO at 120°C) .

- Optimization : Continuous flow reactors improve yield and purity by ensuring precise temperature control and reduced side reactions .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2,6-Dichloropyridine, CuCN, DMSO, 120°C, 12h | 65% | |

| 2 | NaOMe, DMF, 80°C, 6h | 78% |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement. For example, single-crystal diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain in the pyridine ring .

- Spectroscopy :

- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 8.45 (d, J=2.4 Hz, H-4), 7.30 (d, J=2.4 Hz, H-5), 3.95 (s, OCH₃) .

- FT-IR : Stretching vibrations at 2220 cm⁻¹ (C≡N) and 1250 cm⁻¹ (C-O-C) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS (m/z [M+H]⁺ = 183.0321) validates molecular composition .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic structure of this compound?

- Methodological Answer :